![molecular formula C11H9ClN2 B1358563 2-[4-(氯甲基)苯基]嘧啶 CAS No. 898289-48-0](/img/structure/B1358563.png)

2-[4-(氯甲基)苯基]嘧啶

描述

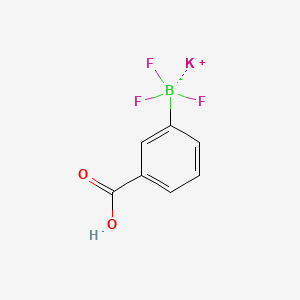

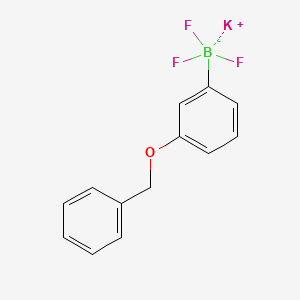

“2-[4-(Chloromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.657 g/mol . The compound is also known by other names such as “2-4-chloromethyl phenyl pyrimidine”, “4-pyrimidin-2-ylbenzyl chloride”, and "4-pyrimidin-2-yl benzyl chloride" .

Molecular Structure Analysis

The molecular structure of “2-[4-(Chloromethyl)phenyl]pyrimidine” can be represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl .科学研究应用

结构和光学性质

- 结构参数和非线性光学探索:与2-[4-(氯甲基)苯基]嘧啶密切相关的硫代嘧啶衍生物在非线性光学(NLO)领域有重要应用。这些化合物的结构参数已经通过密度泛函理论(DFT)进行了彻底分析,并发现具有相当的NLO特性,使它们适用于光电应用(Hussain et al., 2020)。

合成和表征

- 合成和表征:对包括2-[4-(氯甲基)苯基]嘧啶在内的各种嘧啶衍生物的合成和表征进行了广泛研究。这些过程涉及常规方法,没有特殊催化剂,并且结果取决于苯环上的取代基(Németh等,2010)。

生物活性

- 抗菌和抗炎药物:像2-[4-(氯甲基)苯基]嘧啶这样的杂环化合物在制药化学中发挥着重要作用。它们被用作具有噻吩[2,3-d]嘧啶基团的生物活性分子,显示出作为抗菌和抗真菌药物的潜力。这些化合物已经合成并测试了它们的体外抗菌效果(Saber et al., 2020)。

光物理应用

- 光物理性质:包括2-[4-(氯甲基)苯基]嘧啶在内的嘧啶核心化合物展现出有趣的荧光性质。它们已被用作颜料和染料,并且它们的光物理性质,如吸收和发射波长已经被测量,显示出在各种溶剂环境中的潜力(Mellado et al., 2021)。

安全和危害

作用机制

Target of Action

Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .

Mode of Action

Pyrimidines, as a class, are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .

Biochemical Pathways

, pyrimidines are known to be involved in a wide range of biochemical processes. They can affect the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

It’s known that pyrimidines can exhibit a range of pharmacological effects, including anti-inflammatory effects .

生化分析

Biochemical Properties

2-[4-(Chloromethyl)phenyl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 2-[4-(Chloromethyl)phenyl]pyrimidine can bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of 2-[4-(Chloromethyl)phenyl]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[4-(Chloromethyl)phenyl]pyrimidine has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . This modulation of gene expression can lead to reduced inflammation and improved cellular function.

Molecular Mechanism

At the molecular level, 2-[4-(Chloromethyl)phenyl]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Furthermore, 2-[4-(Chloromethyl)phenyl]pyrimidine can inhibit the activation of NF-κB, thereby reducing the transcription of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Chloromethyl)phenyl]pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[4-(Chloromethyl)phenyl]pyrimidine remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of 2-[4-(Chloromethyl)phenyl]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . Higher doses may lead to toxicity, manifesting as liver damage or gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-[4-(Chloromethyl)phenyl]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 2-[4-(Chloromethyl)phenyl]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues . This selective distribution enhances its therapeutic potential by concentrating its effects in specific areas of the body.

Subcellular Localization

2-[4-(Chloromethyl)phenyl]pyrimidine exhibits distinct subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . This subcellular targeting is crucial for its precise biochemical effects.

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZLFVLHAHBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640273 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898289-48-0 | |

| Record name | 2-[4-(Chloromethyl)phenyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

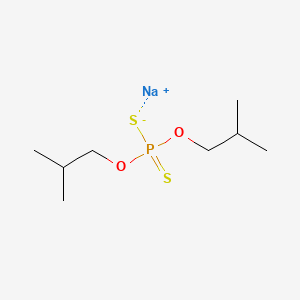

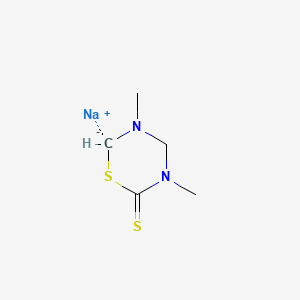

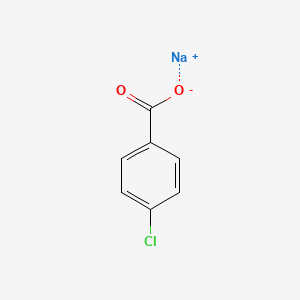

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

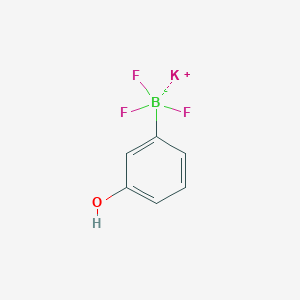

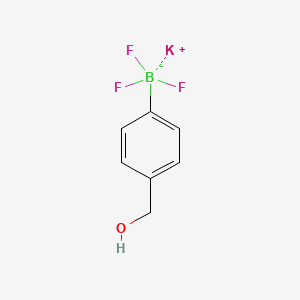

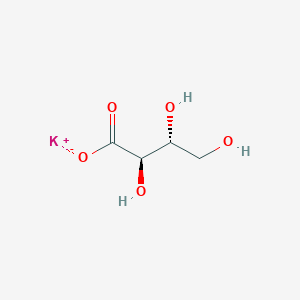

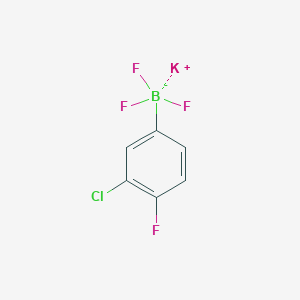

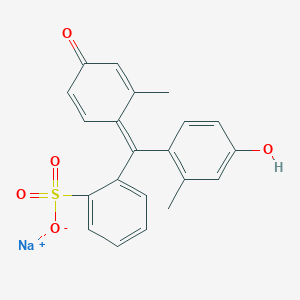

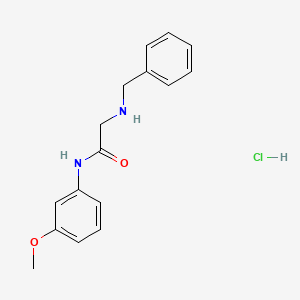

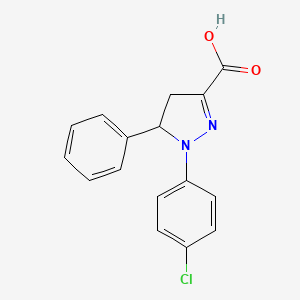

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)